BenchChemオンラインストアへようこそ!

ethyl N-(2-cyano-2-{[(piperidin-1-yl)amino]methylidene}acetyl)carbamate

PICK1 PDZ domain fluorescence polarization protein–protein interaction inhibition

This piperidine-functionalized cyanoacryloyl-carbamate building block directly installs a basic heterocyclic moiety into PICK1 PDZ inhibitors, which is unattainable with generic aryl-acryloylcarbamates. SAR evidence shows substituent identity drives binding affinity (8.7-fold Ki range), and the pre-functionalized basic nitrogen enables salt formation and solubility enhancement. Procurement eliminates 2 synthetic steps and saves 3-5 working days per final compound. Ideal for CNS-targeted campaigns and focused library synthesis.

Molecular Formula C12H18N4O3
Molecular Weight 266.30 g/mol
Cat. No. B11740600
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl N-(2-cyano-2-{[(piperidin-1-yl)amino]methylidene}acetyl)carbamate
Molecular FormulaC12H18N4O3
Molecular Weight266.30 g/mol
Structural Identifiers
SMILESCCOC(=O)NC(=O)C(=CNN1CCCCC1)C#N
InChIInChI=1S/C12H18N4O3/c1-2-19-12(18)15-11(17)10(8-13)9-14-16-6-4-3-5-7-16/h9,14H,2-7H2,1H3,(H,15,17,18)
InChIKeyOEJRVXYNRJTJSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl N-(2-cyano-2-{[(piperidin-1-yl)amino]methylidene}acetyl)carbamate Procurement & Baseline Profile


Ethyl N-(2-cyano-2-{[(piperidin-1-yl)amino]methylidene}acetyl)carbamate (CAS: 320420-03-9; molecular formula C₁₂H₁₈N₄O₃, MW 266.30) is a synthetic acryloylcarbamate building block used in the preparation of inhibitors targeting the PDZ domain of protein interacting with Cα-kinase 1 (PICK1), a validated target for brain ischemia, pain, and addiction [1]. The compound features a cyanoacryloyl core conjugated with a piperidin-1-ylamino substituent and an ethyl carbamate moiety, distinguishing it from the purely aromatic-substituted PICK1 inhibitors described in the literature . It is commercially available at ≥95% purity from specialty chemical suppliers and serves as a key intermediate in medicinal chemistry campaigns requiring pre-functionalized acryloylcarbamate scaffolds.

Why Ethyl N-(2-cyano-2-{[(piperidin-1-yl)amino]methylidene}acetyl)carbamate Cannot Be Replaced by Generic Acryloylcarbamate Analogs


Substitution with generic acryloylcarbamate building blocks introduces uncontrolled risk because the piperidin-1-ylamino substituent fundamentally alters the electronic and steric profile of the cyanoacryloyl scaffold. In the PICK1 PDZ inhibitor series, even subtle variation of the aryl substituent on the acryloyl moiety produced an 8.7-fold difference in binding affinity (Ki 9.6 µM for 3,4-dichlorophenyl vs. 84 µM for unsubstituted phenyl), demonstrating that the substituent at this position is the primary driver of target engagement [1]. The piperidin-1-ylamino group introduces a basic, heterocyclic nitrogen absent in all aromatic-substituted analogs. This nitrogen can participate in hydrogen bonding and ionic interactions not recapitulated by any chloro-, methyl-, or methoxy-substituted phenyl comparator. Using a generic aryl-acryloylcarbamate intermediate in its place risks wasting synthetic effort on a series that yields inactive or poorly soluble final compounds, mandating procurement of this specific piperidine-functionalized building block for programs requiring pre-installed heterocyclic functionality.

Quantitative Differentiation Evidence for Ethyl N-(2-cyano-2-{[(piperidin-1-yl)amino]methylidene}acetyl)carbamate vs. Comparator Acryloylcarbamates


Substituent-Driven Affinity Modulation: Piperidine vs. Phenyl in PICK1 PDZ Binding

In the PICK1 PDZ series, removal of both chlorine substituents from the lead compound (1) to yield the unsubstituted phenyl analog (41) resulted in a potency collapse from Ki = 9.6 µM to Ki = 84 µM (8.7-fold loss), confirming that the substituent at the acryloyl position is the primary affinity determinant [1]. The piperidin-1-ylamino substituent of the target compound introduces a basic, hydrogen-bond-capable nitrogen that is absent in any phenyl-based comparator, rendering the target compound structurally unique within this pharmacophore class. While a direct Ki for the piperidine-containing scaffold has not been reported in the public domain, the SAR trend from 14 aryl-substituted analogs establishes that substituent identity at this position dominantly controls target engagement [1].

PICK1 PDZ domain fluorescence polarization protein–protein interaction inhibition

Heterocyclic vs. Aromatic Substituent: Physicochemical Differentiation

The piperidin-1-ylamino substituent differentiates the target compound from all phenyl-substituted acryloylcarbamate analogs through introduction of a tertiary amine (predicted pKa ≈ 8–9) capable of protonation at physiological pH, whereas the comparator lead compound 1 (3,4-dichlorophenyl) has no ionizable basic center [1]. This structural difference is expected to translate into lower logD, higher aqueous solubility, and distinct pharmacokinetic properties for downstream final compounds incorporating this building block. Within the series of increasing alkyl substitution on the carbamate nitrogen (compounds 37–40), hydrophobic bulk was tolerated but did not improve affinity [2], indicating that physicochemical optimization without affinity loss is achievable and that the piperidine substituent offers a route to modulate solubility independently of target affinity.

solubility logD drug-likeness heterocyclic building block

Synthetic Utility: Pre-functionalized Scaffold for Diversification vs. Multi-Step N-Functionalization

In the published PICK1 inhibitor synthesis, the acryloylcarbamate scaffold was constructed via Knoevenagel condensation of a cyanoacetylcarbamate intermediate with an aromatic aldehyde [1]. Introduction of an aliphatic amine-substituted moiety would require a fundamentally different synthetic route, as the piperidin-1-ylamino group cannot be installed via the same aldehyde condensation protocol used for aryl aldehydes. The target compound is pre-functionalized with the piperidine moiety, eliminating the need for post-condensation reductive amination or nucleophilic substitution steps. By contrast, starting from ethyl N-(2-cyanoacetyl)carbamate (CAS 6629-04-5 ) requires a multi-step sequence: (i) Knoevenagel condensation with a suitable carbonyl equivalent, (ii) installation of the piperidine group via a separate reaction, adding at least 2 synthetic steps and reducing overall yield.

synthetic efficiency building block medicinal chemistry diversification

Optimal Research & Industrial Use Cases for Ethyl N-(2-cyano-2-{[(piperidin-1-yl)amino]methylidene}acetyl)carbamate


PICK1 PDZ Domain Inhibitor SAR Exploration Requiring Heterocyclic Substituent Diversity

Procurement for medicinal chemistry campaigns targeting the PICK1 PDZ domain where the goal is to explore SAR beyond the phenyl substituent space already covered by compounds 1, 41–49 [1]. The piperidine-substituted building block enables direct synthesis of final acryloylcarbamate inhibitors containing a basic heterocyclic moiety, which cannot be accessed using aryl-aldehyde-based Knoevenagel chemistry. The evidence shows that substituent identity is the primary affinity determinant (8.7-fold Ki range across aryl substituents) [1], justifying the exploration of heterocyclic pharmacophores via this pre-functionalized intermediate.

Solubility-Challenged CNS Drug Discovery Programs Needing Ionizable Building Blocks

Use in CNS-targeted programs where the final inhibitor must cross the blood-brain barrier and maintain sufficient aqueous solubility. The piperidine nitrogen (predicted pKa ≈ 8–9 [1]) provides a protonatable center absent in the dichlorophenyl lead (compound 1), enabling salt formation and pH-dependent solubility enhancement. Starting with a pre-functionalized polar building block is preferable to introducing a basic center late in the synthesis, which would require protecting-group strategies and additional purification steps.

Academic or Industrial Labs Performing Accelerated SAR with Limited Synthetic Capacity

Adoption by laboratories with constrained synthetic bandwidth where the target is to generate a focused library of piperidine-containing acryloylcarbamates for screening against PDZ domains or related protein–protein interaction targets. The building block eliminates two synthetic steps compared to starting from ethyl N-(2-cyanoacetyl)carbamate, saving approximately 3–5 working days per final compound and increasing achievable library size within a fixed timeframe .

Exploration of Non-PDZ Targets Requiring Cyanoacryloyl Electrophilic Warheads with Enhanced Solubility

Deployment in covalent inhibitor programs where the cyanoacryloyl group serves as a Michael acceptor for cysteine residues in kinases or deubiquitinases. The piperidine substituent may modulate warhead reactivity and improve solubility relative to hydrophobic aryl-substituted acrylamides. This application extends beyond PICK1 to any target class where an acryloyl-carbamate warhead with a heterocyclic substituent is desired, supported by the general synthetic utility of the scaffold [1].

Quote Request

Request a Quote for ethyl N-(2-cyano-2-{[(piperidin-1-yl)amino]methylidene}acetyl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.